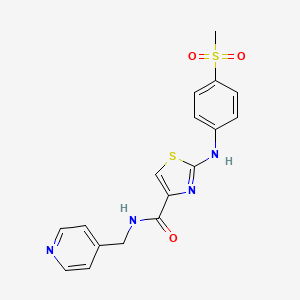
2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16N4O3S2 and its molecular weight is 388.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula of the compound is C15H16N4O2S, with a molecular weight of approximately 320.38 g/mol. The structure includes a thiazole ring, a pyridine moiety, and a methylsulfonyl group, which are critical for its biological activity.
- Antitumor Activity : Thiazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups, such as the methylsulfonyl group in this compound, enhances its potency against tumor cells by affecting the electron density and stability of the molecule.
- Inhibition of Key Enzymes : Similar thiazole compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation. The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .
- Neuroprotective Effects : Some studies suggest that thiazole derivatives may also exhibit neuroprotective properties by inhibiting pathways involved in neuroinflammation and neurodegeneration. This is particularly relevant in conditions such as Alzheimer's disease, where tau hyperphosphorylation plays a significant role .
Biological Activity Data
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiazole ring and the substituents on the phenyl ring significantly influence the biological activity of these compounds:
- The presence of a methylsulfonyl group at para position enhances cytotoxicity.
- Electron-withdrawing groups at specific positions on the phenyl ring improve binding affinity to target proteins.
- Substitutions on the pyridine ring can modulate solubility and bioavailability, impacting overall efficacy.
Case Studies
- Anticancer Activity : In a study evaluating various thiazole derivatives, it was found that compounds with similar structural features to our target compound exhibited potent activity against multiple cancer cell lines, suggesting that our compound may share similar mechanisms .
- Neurodegenerative Models : Research involving thiazole derivatives showed promising results in restoring cell viability in models of neurodegeneration induced by hyperphosphorylated tau proteins, indicating potential therapeutic applications for neurodegenerative diseases .
Propiedades
IUPAC Name |
2-(4-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-26(23,24)14-4-2-13(3-5-14)20-17-21-15(11-25-17)16(22)19-10-12-6-8-18-9-7-12/h2-9,11H,10H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRIAQAGTDCONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














